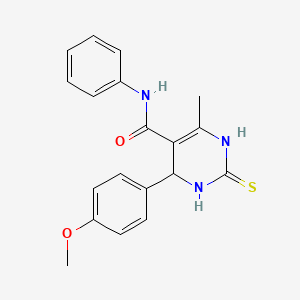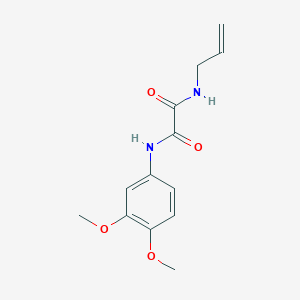![molecular formula C19H20F3N3O5 B5146926 N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B5146926.png)
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline, commonly known as DNOC, is a chemical compound that has been widely used in the field of agriculture as a herbicide. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. DNOC is known for its high toxicity and has been classified as a hazardous substance by many regulatory agencies. However, in recent years, DNOC has also gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of DNOC is not fully understood. However, it is known that DNOC induces oxidative stress in cells by generating reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The accumulation of ROS can lead to cell death.
Biochemical and Physiological Effects
DNOC has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. DNOC has also been shown to inhibit the growth of various cancer cell lines. Additionally, DNOC has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
DNOC has several advantages for use in lab experiments. It is a potent inducer of oxidative stress and can be used to study the effects of oxidative stress on various cellular processes. DNOC is also relatively inexpensive and readily available. However, due to its high toxicity, careful handling and disposal are required. Additionally, DNOC is not suitable for use in vivo due to its high toxicity.
Zukünftige Richtungen
There are several future directions for research on DNOC. One area of research is the development of DNOC analogs that have lower toxicity but retain the ability to induce oxidative stress. Another area of research is the use of DNOC as a tool to study the effects of oxidative stress on various diseases such as cancer and neurodegenerative diseases. Additionally, the potential use of DNOC as an anti-inflammatory agent warrants further investigation.
Conclusion
In conclusion, DNOC is a chemical compound that has been widely used as a herbicide. However, in recent years, it has gained attention in the field of scientific research due to its potential applications in various areas. DNOC has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to have anti-inflammatory properties and inhibit the growth of various cancer cell lines. Future research on DNOC may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
DNOC can be synthesized by the nitration of 4-hexyloxyaniline followed by the reaction with trifluoroacetic anhydride. The reaction yields DNOC as a yellow crystalline solid. The synthesis of DNOC is a complex process and requires careful handling due to its high toxicity.
Wissenschaftliche Forschungsanwendungen
DNOC has been extensively used in scientific research for its potential applications in various fields. One of the major areas of research is its use as a tool to study the biochemical and physiological effects of oxidative stress. DNOC is known to induce oxidative stress in cells, which can lead to cell death. This property of DNOC has been used to study the effects of oxidative stress on various cellular processes.
Eigenschaften
IUPAC Name |
N-(4-hexoxyphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O5/c1-2-3-4-5-10-30-15-8-6-14(7-9-15)23-18-16(24(26)27)11-13(19(20,21)22)12-17(18)25(28)29/h6-9,11-12,23H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRCRMZSCZSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)

![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)
![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5146897.png)


![2-cyclohexyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146921.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5146922.png)